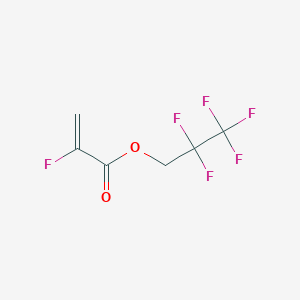
2-Chloro-4-fluoronitrobenzene
概述
描述
2-Chloro-4-fluoronitrobenzene: is a halogenated aromatic compound with the molecular formula C6H3ClFNO2 . It is commonly used as an intermediate in the synthesis of various chemical products. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a nitrobenzene ring, making it a versatile building block in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method for preparing 2-Chloro-4-fluoronitrobenzene involves the halogen exchange reaction of 2-chloronitrobenzene with an alkali metal fluoride, such as potassium fluoride, in the presence of a solvent like tetramethylene sulfone.
Nitration of Fluorobenzene: Another method involves the nitration of fluorobenzene using a mixture of sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production of this compound generally follows the halogen exchange reaction due to its higher yield and selectivity. The process involves large-scale reactors and precise control of reaction conditions to ensure consistent product quality .
化学反应分析
Types of Reactions:
Nucleophilic Aromatic Substitution: 2-Chloro-4-fluoronitrobenzene undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro group, which activates the aromatic ring towards nucleophilic attack.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group to an amino group.
Major Products:
Nucleophilic Substitution: Products include substituted nitrobenzenes, depending on the nucleophile used.
Reduction: The major product is 2-Chloro-4-fluoroaniline.
科学研究应用
2-Chloro-4-fluoronitrobenzene is widely used in scientific research and industrial applications:
作用机制
The primary mechanism of action for 2-Chloro-4-fluoronitrobenzene involves nucleophilic aromatic substitution. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the leaving group (chlorine or fluorine) .
相似化合物的比较
- 2-Chloro-4-nitrobenzene
- 4-Fluoronitrobenzene
- 2,4-Dinitrofluorobenzene
Comparison: 2-Chloro-4-fluoronitrobenzene is unique due to the presence of both chlorine and fluorine atoms on the nitrobenzene ring. This dual halogenation provides distinct reactivity patterns compared to compounds with only one halogen substituent. For example, 4-Fluoronitrobenzene lacks the chlorine atom, which affects its reactivity and applications .
属性
IUPAC Name |
2-chloro-4-fluoro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOOFMWRLDRDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175288 | |
| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-50-5 | |
| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-fluoro-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZL4Q2H59S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-4-fluoronitrobenzene in the synthesis of indole compounds according to the research?
A1: The research paper [] describes a process where this compound serves as a starting material for producing 4-fluoro-2-nitrophenylacetone. This compound is then used in a specific reaction pathway to generate indole compounds, which are important heterocyclic structures with numerous applications in pharmaceuticals and materials science.
Q2: Can you elaborate on the specific reaction involving this compound mentioned in the study?
A2: While the paper doesn't detail the exact steps of synthesizing 4-fluoro-2-nitrophenylacetone from this compound, it highlights the importance of this specific precursor for the subsequent reaction. The synthesis of indole compounds involves the reduction of a 2-nitrobenzylcarbonyl compound, derived from 4-fluoro-2-nitrophenylacetone, in the presence of a catalyst, an acylating agent, and a base []. This suggests that this compound's structure is crucial for the successful formation and reactivity of the intermediates leading to the desired indole product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)

